2-Phenoxybenzonitrile
Overview
Description
2-Phenoxybenzonitrile is an organic compound with the chemical formula C13H9NO. It is a white to yellow solid that is soluble in organic solvents such as ethanol and dichloromethane but has low solubility in water . This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pesticides, herbicides, and rubber additives .
Mechanism of Action
Target of Action
It is often used as a biochemical for proteomics research
Biochemical Pathways
As a biochemical used in proteomics research , it may be involved in various biochemical pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Phenoxybenzonitrile, it is known to be stable under normal temperatures if stored properly . .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, altering their structure or function .
Cellular Effects
It is possible that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Phenoxybenzonitrile at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
2-Phenoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of phenoxybenzyl chloride with sodium cyanide under basic conditions . Another method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form an aldoxime, which is then dehydrated to produce the nitrile . Industrial production often utilizes these methods due to their efficiency and scalability .
Chemical Reactions Analysis
2-Phenoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms of the nitrile group.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrile group, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It serves as an intermediate in the production of pesticides, herbicides, and rubber additives
Comparison with Similar Compounds
2-Phenoxybenzonitrile can be compared with other similar compounds such as:
Benzonitrile: Lacks the phenoxy group, making it less versatile in certain synthetic applications.
Phenoxyacetonitrile: Contains an additional methylene group, which can influence its reactivity and applications.
2-Hydroxybenzonitrile: Has a hydroxyl group instead of a phenoxy group, leading to different chemical properties and uses
The uniqueness of this compound lies in its phenoxy group, which provides distinct reactivity and makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-phenoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVCOVNARIQBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502171 | |
Record name | 2-Phenoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6476-32-0 | |
Record name | 2-Phenoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6476-32-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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